2-Cyclopropylethyl 4-methylbenzenesulfonate
Description
Evolution of Cyclopropyl Tosylate Chemistry
The study of cyclopropyl tosylates emerged as a specialized field within organic chemistry due to the unique reactivity imparted by the strained cyclopropane ring. Early work focused on synthesizing and characterizing these compounds, with cyclohexyl p-toluenesulfonate serving as a foundational model for understanding steric and electronic effects in sulfonate esters. The introduction of cyclopropane rings into tosylate systems, such as 2-cyclopropylethyl 4-methylbenzenesulfonate, revealed unprecedented reaction pathways distinct from linear or monocyclic analogs. For instance, the three-membered ring’s angle strain (approximately 60° bond angles) significantly lowers activation energies for ring-opening reactions compared to non-constrained systems.
A pivotal advancement occurred with the recognition that cyclopropyl tosylates undergo solvolysis via a disrotatory mechanism, where substituents rotate outward during ring opening to form allylic intermediates. This contrasts with the conrotatory pathways observed in simpler cycloalkyl tosylates, underscoring the critical role of ring strain in dictating reactivity. The development of silver-catalyzed cyclopropanation methods further enabled precise synthesis of functionalized cyclopropane precursors, which could be converted into tosylates for mechanistic studies.
Significance in Mechanistic Organic Chemistry
Cyclopropyl tosylates have served as paradigm-shifting systems for probing nucleophilic substitution mechanisms. Key findings include:
- Steric and Electronic Effects : The introduction of trans-γ-alkyl substituents accelerates solvolysis rates by up to 10,000-fold compared to unsubstituted analogs. For example, trans-γ-C(CH₃)₃-substituted cyclopropyl tosylates exhibit solvolysis rates 9,340 times faster than their parent structures due to enhanced transition-state stabilization.
- Stereochemical Control : Cis- and trans-cyclopropyl tosylates display markedly different reactivities. Trans isomers undergo solvolysis 2–5 times faster than cis counterparts, as outward rotation of substituents during disrotatory opening reduces steric clashes.
- Radical Pathways : Tosyl radicals generated from cyclopropane derivatives participate in cascade reactions, such as C(sp³)–O bond cleavage and sulfonyl rearrangements, expanding the scope of metal-free synthetic methodologies.
Table 1: Relative Solvolysis Rates of γ-Substituted Cyclopropyl Tosylates
| Substituent Position | Substituent Group | Relative Rate (k/k₀) |
|---|---|---|
| trans-γ | H | 1.0 |
| trans-γ | CH₃ | 15 |
| trans-γ | C(CH₃)₃ | 9,340 |
| cis-γ | C(CH₃)₃ | 113 |
These results illustrate how substituent orientation and size modulate transition-state stabilization, providing a quantitative framework for predicting reactivity in strained systems.
Historical Development of Nucleophilic Substitution Studies
The investigation of nucleophilic substitution in cyclopropane derivatives began in the mid-20th century with seminal studies on cyclopropyl halides. Researchers observed that trans-cyclopropyl bromides solvolyzed faster than cis isomers, prompting the proposal of disrotatory ring-opening mechanisms. This work laid the groundwork for analyzing tosylates, where the superior leaving-group ability of the tosylate anion (pKa ≈ −6 for toluenesulfonic acid) enabled clearer mechanistic insights.
Transition-metal catalysis later revolutionized the field. For instance, Tp^Br3^Ag(thf)-catalyzed reactions demonstrated that steric hindrance from scorpionate ligands suppresses carbene dimerization, enabling selective cyclopropanation of epoxides. These advances complemented kinetic studies using reaction progress analysis, which identified cyclopropane ring-opening as the rate- and enantio-determining step in thiyl radical-catalyzed cycloadditions.
Modern techniques like electron paramagnetic resonance spectroscopy and gas chromatography have further validated radical intermediates in tosylate chemistry. For example, trapping experiments confirmed the generation of tosyl radicals during hydrazonyl N–S bond cleavage, a process critical to atropisomeric cyclopropane synthesis.
Properties
IUPAC Name |
2-cyclopropylethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-10-2-6-12(7-3-10)16(13,14)15-9-8-11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOCWIRGDNWGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopropylethyl 4-methylbenzenesulfonate can be synthesized through the reaction of 2-cyclopropylethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out in dichloromethane as a solvent. The mixture is stirred for several hours, and the product is isolated by partitioning the reaction mixture between dichloromethane and water, followed by washing and drying .
Reaction Conditions:
Reactants: 2-cyclopropylethanol, p-toluenesulfonyl chloride
Solvent: Dichloromethane
Base: Pyridine
Temperature: 0°C to room temperature
Time: 16 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-cyclopropylethanol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include substituted amines, ethers, or thioethers.
Hydrolysis: The primary products are 2-cyclopropylethanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
Therapeutic Applications
Cardiovascular and Metabolic Disorders
Research indicates that compounds like 2-Cyclopropylethyl 4-methylbenzenesulfonate can modulate the activity of stearoyl-CoA desaturase (SCD), an enzyme implicated in lipid metabolism. Inhibiting SCD activity has been linked to beneficial effects on lipid profiles, including reductions in triglycerides and cholesterol levels. This modulation is particularly relevant for treating conditions such as dyslipidemia, obesity, and metabolic syndrome .
Pharmaceutical Compositions
The compound has been included in pharmaceutical formulations aimed at treating diseases related to elevated lipid levels. These formulations typically consist of the active compound combined with pharmaceutically acceptable excipients to enhance bioavailability and therapeutic efficacy .
Synthetic Applications
Synthetic Intermediate
this compound serves as a crucial synthetic intermediate for the preparation of various complex organic molecules. Its utility in synthesizing alkylidenecyclopropanes is noteworthy, as these structures can be further manipulated through metal-catalyzed reactions to yield diverse alicyclic compounds . The ability to generate these intermediates economically and efficiently makes this compound valuable in organic synthesis.
Scalable Synthesis Techniques
Recent studies have developed scalable synthesis methods for derivatives of this compound, highlighting its importance in generating multi-gram quantities for research and industrial applications . Such methodologies ensure that the compound can be produced reliably for various experimental needs.
Neuroprotective Effects
Compounds structurally related to this compound have exhibited neuroprotective properties. Research has shown that derivatives can stabilize mitochondrial function and prevent apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Parkinson's disease.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound aids in optimizing its biological activity. The presence of specific functional groups, such as sulfonamide moieties, enhances solubility and bioavailability, which are critical for drug development.
Case Studies
Mechanism of Action
The mechanism of action of 2-Cyclopropylethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the 2-cyclopropylethyl group into target molecules.
Comparison with Similar Compounds
Key Observations :
Synthetic Yields: Compounds 19a (phenylpropan-2-yl) and 20a (indenyl) exhibit higher yields (85%) via Method B compared to 21a (62% via Method A) . The tert-butyl-piperidine derivative (18a) has the lowest yield (49%), likely due to its complex tertiary structure .
Substituent Effects: Cyclopropylethyl vs. Fluoroethyl Substituent: The electron-withdrawing fluorine in 2-fluoroethyl 4-methylbenzenesulfonate enhances the sulfonate’s leaving-group ability, making it valuable in alkylation reactions. Market data indicate active industrial production, though direct reactivity comparisons are absent .
Structural Confirmation :
- NMR and GC-MS-EI data confirm the integrity of all compounds in Table 1, with distinct signals for cyclopropane protons (δ ~0.5–1.5 ppm) and aromatic sulfonate groups (δ ~7–8 ppm) .
Research Findings and Implications
- Steric vs. Electronic Influences : Cyclopropylethyl groups in 21a impose steric hindrance that may reduce nucleophilic substitution rates compared to less hindered analogs like 19a or 20a . However, the cyclopropane’s ring strain could enhance reactivity in specific contexts (e.g., ring-opening reactions).
- Industrial Relevance : 2-Fluoroethyl 4-methylbenzenesulfonate is prioritized in manufacturing due to its fluorine-driven reactivity, whereas 21a may find niche applications in cyclopropane-mediated synthetic pathways .
Biological Activity
2-Cyclopropylethyl 4-methylbenzenesulfonate (CAS No. 63064-31-3) is an organic compound that has garnered attention for its unique chemical structure and potential biological activities. This compound is classified as a tosylate, characterized by a sulfonate group attached to a 4-methylbenzenesulfonate structure, which makes it a versatile intermediate in organic synthesis. The presence of the cyclopropyl group contributes to its reactivity and potential applications in medicinal chemistry.
Structure and Composition
- Chemical Formula : C12H14O3S
- Molecular Weight : 256.32 g/mol
- Functional Groups : Sulfonate, cyclopropyl
Reactivity
This compound primarily undergoes nucleophilic substitution reactions due to the good leaving group ability of the tosylate moiety. This reactivity allows it to serve as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial and antifungal activity. This positions it as a candidate for developing new antibiotics and antifungal agents. Its mechanism of action is believed to involve disruption of microbial cell membranes, although detailed mechanisms remain under investigation.
Anti-inflammatory and Anticancer Potential
The compound has also been explored for its anti-inflammatory and anticancer properties. Research suggests that it may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation-related conditions. In vitro studies have shown promise in inhibiting cancer cell proliferation, particularly in models of breast and colon cancer .
The biological activity of this compound can be attributed to:
- Nucleophilic Substitution : The sulfonate group allows for nucleophilic attack by biological molecules, leading to various biological responses.
- Enzyme Inhibition : It has been identified as a potent inhibitor of stearoyl-CoA desaturase (SCD), an enzyme implicated in fatty acid metabolism and inflammation. In assays, it demonstrated reduced SCD activity at concentrations as low as 10 mM .
Clinical Applications
- Treatment of Inflammatory Diseases : In animal models, administration of this compound has shown efficacy in reducing symptoms associated with conditions like arthritis and colitis.
- Cancer Therapy : Preliminary clinical trials are assessing its effectiveness as an adjunct therapy in cancer treatment protocols, focusing on its ability to enhance the efficacy of existing chemotherapeutic agents.
Research Findings
A study highlighted the compound's ability to modulate immune responses by affecting cytokine production, which could be beneficial in treating autoimmune diseases .
Comparative Analysis
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Similar Tosylates | Variable | Low | Moderate |
| Cyclopropane Derivatives | Low | Variable | Low |
Q & A
Q. What are the recommended synthetic protocols for preparing 2-cyclopropylethyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves reacting cyclopropylethanol with 4-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., pyridine or triethylamine) at 0–25°C. Stoichiometric ratios (1:1.1–1.2 molar equivalents of sulfonyl chloride) and slow addition of reagents minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yield and purity. Yield optimization requires monitoring reaction progress via TLC or NMR to identify quenching points .
Q. How should crystallization conditions be designed to obtain high-quality single crystals for X-ray diffraction studies?
- Methodological Answer : Use a solvent system with moderate polarity (e.g., ethanol/water or acetonitrile) to balance solubility and nucleation rates. Slow evaporation at 4–10°C promotes controlled crystal growth. Pre-saturation of the solution with the target compound via partial solvent evaporation reduces amorphous precipitation. For sulfonate derivatives, maintaining anhydrous conditions during crystallization may prevent hydrate formation, as seen in analogous 4-methylbenzenesulfonate salts .
Advanced Research Questions
Q. How can hydrogen-bonding networks in this compound crystals be systematically analyzed to predict packing motifs?
- Methodological Answer : Employ graph-set analysis (as defined by Etter and Bernstein) to categorize hydrogen-bonding patterns (e.g., chains, rings) using crystallographic data. For example, in related sulfonate salts, sulfonate oxygen atoms act as hydrogen-bond acceptors, while NH/OH groups serve as donors. Software like Mercury or CrystalExplorer visualizes these interactions, and SHELXL refines hydrogen-bond geometries (D—H⋯A angles, distances). Compare observed motifs with database entries (e.g., Cambridge Structural Database) to identify conserved packing trends .
Q. What challenges arise during refinement of disordered cyclopropane groups in X-ray crystallographic data, and how can they be resolved?
- Methodological Answer : Cyclopropane rings often exhibit rotational disorder due to low energy barriers. In SHELXL, split-atom models or restraints (DFIX, SIMU) stabilize refinement. High-resolution data (≤ 0.8 Å) improves electron density maps for precise disorder modeling. Validate models using R1, wR2, and goodness-of-fit (S) metrics. For severe disorder, consider alternative methods like Hirshfeld atom refinement (HAR) or computational modeling (DFT) to cross-validate geometries .
Q. How should researchers address contradictions between experimental and computational data for sulfonate derivatives?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., S—O vs. C—C) may arise from crystal packing effects or basis-set limitations in DFT. Perform multipole refinement (e.g., using NoSpherA2) to account for electron density anisotropy. Compare experimental data with gas-phase DFT optimizations (B3LYP/6-311++G**) and solid-state periodic calculations (VASP). Iteratively adjust computational parameters (e.g., dispersion corrections) to align with crystallographic observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
